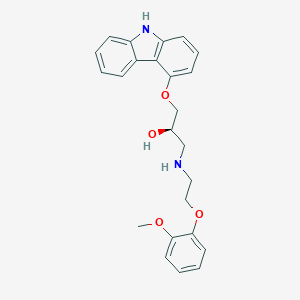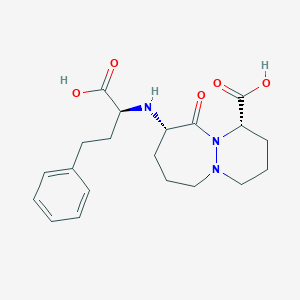
Labetalol hydrochloride
Übersicht
Beschreibung
Oxybutynin is an anticholinergic medication primarily used to treat overactive bladder. It is widely considered a first-line therapy for overactive bladder due to its well-studied side effect profile, broad applicability, and continued efficacy over long periods of time . Oxybutynin works by relaxing the bladder muscles, thereby reducing the urge to urinate .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von Oxybutynin umfasst die Herstellung von (S)-2-Cyclohexyl-2-hydroxy-2-phenylessigsäure, einem wichtigen Zwischenprodukt. Dieses Zwischenprodukt wird dann mit 4-(Diethylamino)-2-butin-1-ol verestert, um Oxybutynin zu erzeugen . Die Reaktionsbedingungen umfassen typischerweise die Verwendung saurer oder basischer Katalysatoren, um die Veresterung zu erleichtern.
Industrielle Produktionsverfahren: In industriellen Umgebungen wird Oxybutynin durch eine Reihe von gut kontrollierten chemischen Reaktionen hergestellt, die eine hohe Reinheit und Ausbeute gewährleisten. Der Prozess beinhaltet die Verwendung von Großreaktoren und strengen Qualitätskontrollmaßnahmen, um die Konsistenz und Sicherheit zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen: Oxybutynin unterliegt verschiedenen chemischen Reaktionen, darunter Veresterung, Hydrolyse und Oxidation.
Häufige Reagenzien und Bedingungen:
Veresterung: Umfasst die Reaktion von (S)-2-Cyclohexyl-2-hydroxy-2-phenylessigsäure mit 4-(Diethylamino)-2-butin-1-ol in Gegenwart saurer oder basischer Katalysatoren.
Hydrolyse: Kann unter sauren oder basischen Bedingungen erfolgen und zur Spaltung der Esterbindung führen.
Oxidation: Umfasst die Verwendung von Oxidationsmitteln, um Oxybutynin in seine Metaboliten umzuwandeln.
Hauptprodukte, die gebildet werden: Das Hauptprodukt der Veresterung ist Oxybutynin selbst. Die Hydrolyse führt zur Bildung der entsprechenden Säure und des Alkohols, während die Oxidation verschiedene Metaboliten erzeugt .
Wissenschaftliche Forschungsanwendungen
Oxybutynin hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung zur Untersuchung von Veresterungs- und Hydrolysereaktionen verwendet.
Biologie: Untersucht für seine Auswirkungen auf zelluläre Prozesse und Rezeptorinteraktionen.
Medizin: Umfangreich untersucht für seine therapeutischen Wirkungen bei überaktiver Blase und anderen Harnwegserkrankungen.
Industrie: Wird bei der Entwicklung von transdermalen Verabreichungssystemen und Retardformulierungen eingesetzt.
5. Wirkmechanismus
Oxybutynin wirkt als kompetitiver Antagonist von Acetylcholin an postganglionären Muskarinrezeptoren. Durch die Blockade dieser Rezeptoren reduziert es die Detrusormuskulatur, was zur Entspannung der Blase und zur Vermeidung des Harndrangs führt . Dieser Mechanismus beinhaltet die Hemmung von Acetylcholin-induzierten Kontraktionen in der Blasenmuskulatur .
Ähnliche Verbindungen:
Tolterodin: Ein weiteres Anticholinergikum, das bei überaktiver Blase eingesetzt wird, jedoch mit einem anderen Nebenwirkungsprofil.
Solifenacin: Ähnlich in der Funktion, aber oft aufgrund seiner einmal täglichen Dosierung bevorzugt.
Darifenacin: Bekannt für seine selektive Wirkung auf Muskarinrezeptoren in der Blase.
Trospium: Weniger wahrscheinlich, die Blut-Hirn-Schranke zu überwinden, wodurch Nebenwirkungen des zentralen Nervensystems reduziert werden
Einzigartigkeit von Oxybutynin: Oxybutynin ist aufgrund seines gut etablierten Wirkungs- und Sicherheitsprofils einzigartig, was es für viele Patienten zur bevorzugten Wahl macht. Seine Verfügbarkeit in verschiedenen Darreichungsformen, einschließlich oral und transdermal, erhöht seine Vielseitigkeit .
Wirkmechanismus
Oxybutynin acts as a competitive antagonist of acetylcholine at post-ganglionic muscarinic receptors. By blocking these receptors, it reduces detrusor muscle activity, leading to relaxation of the bladder and prevention of the urge to void . This mechanism involves the inhibition of acetylcholine-induced contractions in the bladder smooth muscle .
Vergleich Mit ähnlichen Verbindungen
Tolterodine: Another anticholinergic used for overactive bladder, but with a different side effect profile.
Solifenacin: Similar in function but often preferred for its once-daily dosing.
Darifenacin: Known for its selective action on muscarinic receptors in the bladder.
Trospium: Less likely to cross the blood-brain barrier, reducing central nervous system side effects
Uniqueness of Oxybutynin: Oxybutynin is unique due to its well-established efficacy and safety profile, making it a preferred choice for many patients. Its availability in various formulations, including oral and transdermal, adds to its versatility .
Eigenschaften
IUPAC Name |
2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3.ClH/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVZLXWQESQGIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044654 | |
| Record name | Labetalol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32780-64-6, 72487-34-4 | |
| Record name | Labetalol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32780-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Labetalol hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032780646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R*,R*)-(1)-5-(1-Hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)salicylamide monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072487344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Labetalol hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758438 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Labetalol hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290312 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Labetalol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]salicylamide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.541 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LABETALOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GEV3BAW9J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(2S)-3-BroMo-2-Methyl-1-oxopropyl]-L-proline](/img/structure/B193045.png)







